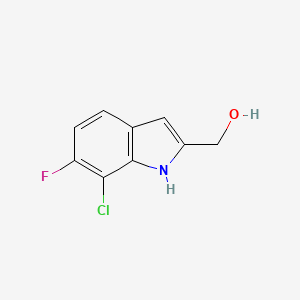

(7-Chloro-6-fluoro-1H-indol-2-yl)methanol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves the introduction of a chloro group at position 7 and a fluoro group at position 6 of the indole ring. The methanol group is attached to the nitrogen atom at position 2. Specific synthetic routes may vary, but the overall goal is to create this novel indole derivative for further investigation .

Molecular Structure Analysis

The molecular formula of (7-Chloro-6-fluoro-1H-indol-2-yl)methanol is C9H6ClFNO. It consists of an indole ring with chlorine and fluorine substituents, along with the methanol moiety. The indole nucleus provides a scaffold for potential pharmacological activity .

Chemical Reactions Analysis

The compound’s reactivity is influenced by its indole ring. Electrophilic substitution readily occurs due to the delocalization of π-electrons. Researchers have explored various reactions to modify the indole scaffold and create diverse derivatives. These reactions include halogenation, alkylation, and condensation reactions .

Applications De Recherche Scientifique

Synthesis and Application in Organic Chemistry

Synthesis and Antimicrobial, Antiinflammatory Activities : A study explores the synthesis of heterocycles derived from indole carbohydrazides, including variants like 7-chloro-6-fluoro-1H-indole, and their applications in antimicrobial, antiinflammatory, and antiproliferative activities. This research demonstrates the utility of these compounds in developing potential therapeutic agents (Narayana, Ashalatha, Raj, & Sarojini, 2009).

Palladium Catalyzed C-H Halogenation : Another study highlights the gram-scale synthesis of multisubstituted arenes through palladium-catalyzed C-H halogenation, underscoring the role of similar compounds in facilitating selective and efficient synthetic routes for complex organic molecules (Sun, Sun, & Rao, 2014).

Pharmacological Research

- Antibacterial Potentials : Research on 2-(1H-Indol-3-yl)-N'-[(un)substituted phenylmethylidene] acetohydrazides and related derivatives shows significant antibacterial activities against Gram-positive and Gram-negative bacterial strains, suggesting their potential in antimicrobial therapy (Rubab et al., 2017).

Material Science and Supramolecular Chemistry

- Supramolecular Networks : A study on supramolecular networks involving fluoro and chloro analogs of similar compounds at low temperatures provides insights into their crystalline structure and interaction patterns, which is crucial for designing materials with specific molecular architectures (Rajalakshmi et al., 2012).

Catalysis and Synthesis

- Fluoroacetylation of Indoles : The fluoroacetylation of indoles using fluorinated acetic acids to synthesize diverse fluoromethyl indol-3-yl ketones under catalyst- and additive-free conditions showcases the application of fluorinated compounds in creating valuable intermediates for organic synthesis (Yao, Ren, Wang, & Guan, 2016).

Mécanisme D'action

Propriétés

IUPAC Name |

(7-chloro-6-fluoro-1H-indol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClFNO/c10-8-7(11)2-1-5-3-6(4-13)12-9(5)8/h1-3,12-13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYZWFKQAWUWLOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=C(N2)CO)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(7-Chloro-6-fluoro-1H-indol-2-yl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

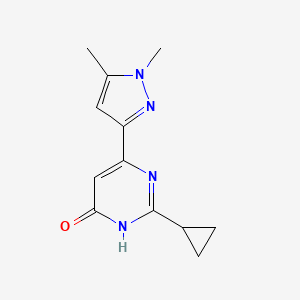

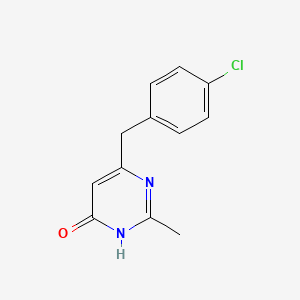

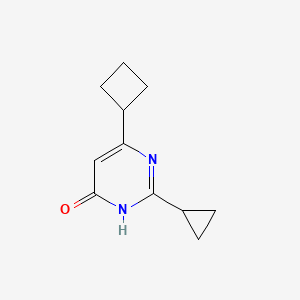

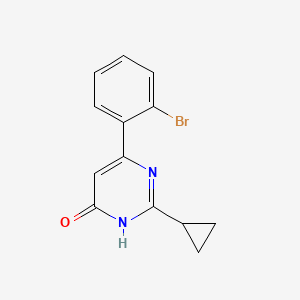

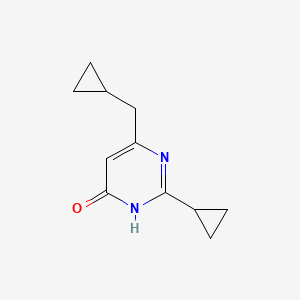

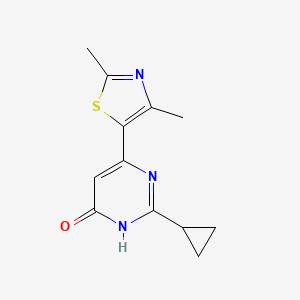

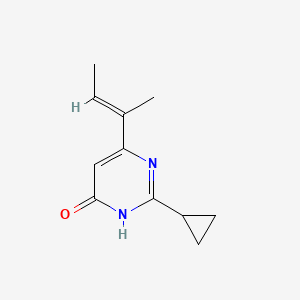

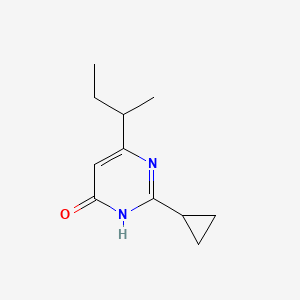

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.